molecular formula C15H11Cl2N3 B034247 1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole CAS No. 102994-04-7

1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole

Cat. No. B034247
CAS RN: 102994-04-7
M. Wt: 304.2 g/mol
InChI Key: UZDYDLXXMIVUMU-UHFFFAOYSA-N
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Description

1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic moieties that are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Another study reported the synthesis of 1-(4-(bis(4-chlorophenyl)methyl)piperazin-1-yl)but-3-en-1-one .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction . The central methyl-benzene ring forms dihedral angles with the terminal 4-chloro-phenyl fragments . A weak intra-molecular C-H⋯O interaction generates an S (6) ring motif .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the homogeneity of the compounds was monitored by ascending thin layer chromatography (TLC) on silica gel GF254-coated glass plates, visualized by UV light .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1-(Bis(4-chlorophenyl)methyl)piperazine has a molecular weight of 321.25 and its IUPAC name is 1-[bis(4-chlorophenyl)methyl]piperazine .

Safety And Hazards

The safety and hazards associated with similar compounds have been reported. For example, DICHLORODIPHENYLDICHLOROETHANE is toxic by inhalation, skin absorption, or ingestion . It is also unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

Future Directions

Future research could focus on the design, synthesis, and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action . This could lead to the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .

properties

IUPAC Name

1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3/c16-13-5-1-11(2-6-13)15(20-10-18-9-19-20)12-3-7-14(17)8-4-12/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDYDLXXMIVUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)N3C=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400854
Record name 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole

CAS RN

102994-04-7
Record name 1-[bis(4-chlorophenyl)methyl]-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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